

An In-depth Technical Guide to Sodium Cyanoborodeuteride for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium cyanoborodeuteride*

Cat. No.: *B041305*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and applications of **sodium cyanoborodeuteride** (NaBD_3CN), a versatile reagent in modern chemical and biological research. This document details its physicochemical characteristics, core applications in organic synthesis and proteomics, and provides practical experimental protocols.

Core Properties of Sodium Cyanoborodeuteride

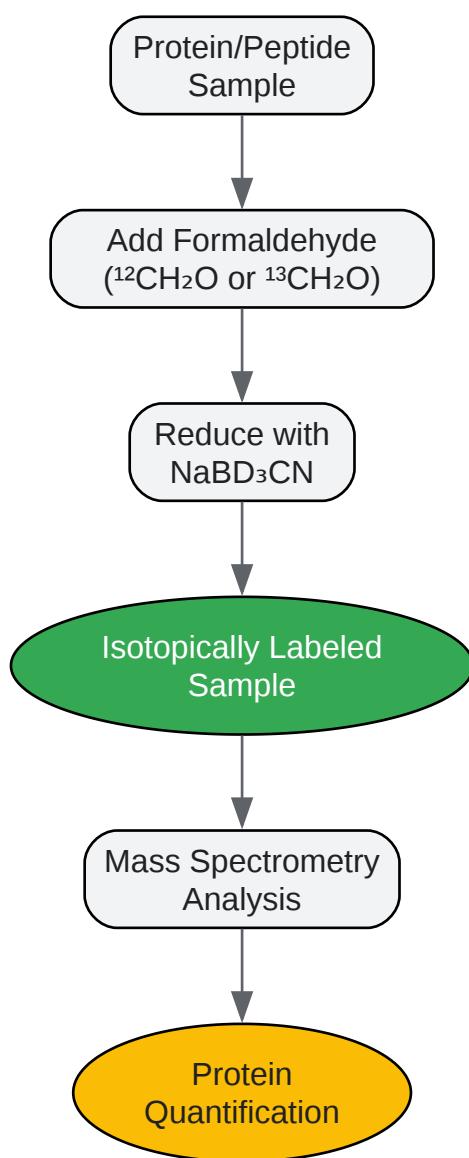
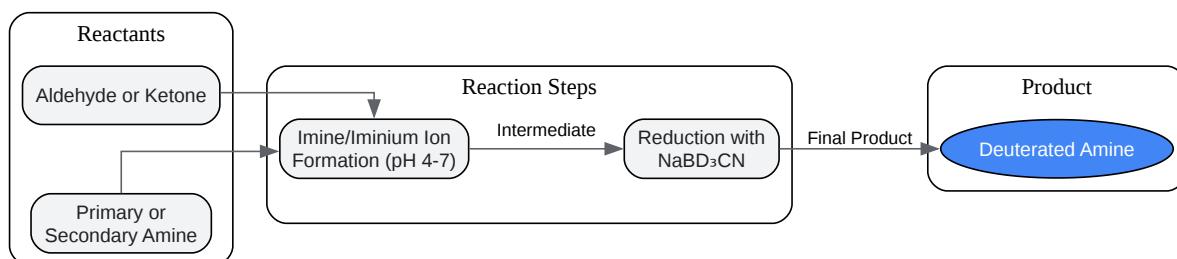
Sodium cyanoborodeuteride is the deuterated analog of sodium cyanoborohydride. The presence of deuterium isotopes makes it a valuable tool for introducing stable isotopic labels into organic molecules.

Physicochemical Properties

The key quantitative properties of **sodium cyanoborodeuteride** are summarized in the table below for easy reference.

Property	Value	Citations
Chemical Formula	NaBD ₃ CN	[1]
Molecular Weight	65.86 g/mol	[1]
CAS Number	25895-62-9	[1]
Appearance	White to off-white crystalline powder	
Melting Point	>242 °C (with decomposition)	
Purity	Typically ≥95% or ≥96%	[1]
Isotopic Purity	Commonly available in 96 to 98 atom % D	
Solubility in Water	2120 g/L at 29 °C (for NaBH ₃ CN)	
Solubility in THF	372 g/L at 28 °C (for NaBH ₃ CN)	
Qualitative Solubility	Soluble in methanol and ethanol; insoluble in diethyl ether and other nonpolar solvents like benzene and hexane.	
Stability	Hygroscopic; stable in acidic solutions down to pH 3. Reacts with strong acids to liberate toxic hydrogen cyanide gas.	

Chemical Reactivity and Selectivity



Sodium cyanoborodeuteride is a mild and selective reducing agent. Its reactivity is significantly influenced by pH. A key feature is its ability to selectively reduce iminium ions much faster than ketones or aldehydes at neutral or slightly acidic pH.[\[2\]](#) This chemoselectivity is the basis for its widespread use in reductive amination reactions.[\[3\]](#)[\[4\]](#) Unlike stronger reducing agents, it does not typically reduce esters, amides, lactones, or nitro groups.[\[5\]](#)

Key Applications in Research and Development

Reductive Amination and Alkylation

The premier application of **sodium cyanoborodeuteride** is in the reductive amination of aldehydes and ketones to form deuterated primary, secondary, and tertiary amines.^[1] This reaction, often referred to as the Borch reaction, is a cornerstone of synthetic organic chemistry and is invaluable in drug discovery for the synthesis of novel amine-containing compounds.^[5]

The general workflow for reductive amination is depicted below:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 3. nbinno.com [nbino.com]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sodium Cyanoborodeuteride for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041305#fundamental-properties-of-sodium-cyanoborodeuteride-for-researchers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com